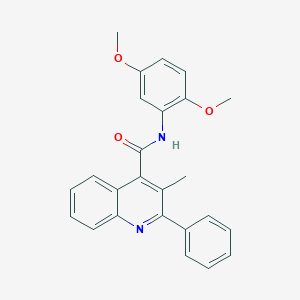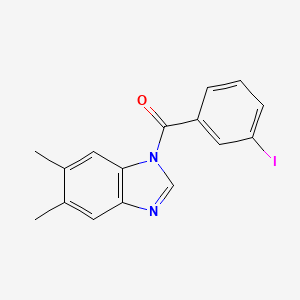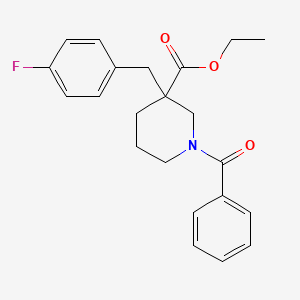
N-(2,5-dimethoxyphenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2,5-dimethoxyphenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and materials science .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It’s likely that the compound could undergo reactions typical of quinolines and amides .Aplicaciones Científicas De Investigación
Antimicrobial Activity:
This compound has shown promise as an antimicrobial agent. In a recent study , novel thiazole derivatives derived from it exhibited excellent activity against methicillin and tedizolid/linezolid-resistant Staphylococcus aureus (S. aureus). Additionally, these derivatives demonstrated favorable activity against vancomycin-resistant Enterococcus faecium. The data suggest that N-(2,5-dimethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide derivatives could serve as scaffolds for developing antimicrobial candidates targeting Gram-positive bacteria.
Serotonergic System Research:
Apart from its use as an analytical reference standard, this compound has been employed in scientific research to study the serotonergic system in the brain . Investigating its interactions with serotonin receptors may provide insights into neurological processes and potential therapeutic applications.
Antifungal Properties:
Some derivatives of this compound exhibited broad-spectrum antifungal activity against drug-resistant Candida strains . Notably, one derivative showed greater activity against Candida auris than fluconazole. Further studies could explore its potential as an antifungal agent.
Mecanismo De Acción
Target of Action
The compound N-(2,5-dimethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide is a derivative of the 2C family of phenethylamines . It is known to exhibit high binding affinity for serotonin 5-HT2A/C and 5-HT1A receptors . These receptors are primarily found in the brain and are involved in various neurological and physiological processes.
Mode of Action
The compound acts as a potent agonist of the serotonin 5-HT2A receptor . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound’s interaction with the 5-HT2A receptor triggers a series of biochemical reactions that lead to its psychoactive effects .
Biochemical Pathways
Upon activation of the 5-HT2A receptor, the compound affects various biochemical pathways. It is known that activation of the 5-ht2a receptor can lead to the release of various neurotransmitters such as dopamine, serotonin, and glutamate .
Pharmacokinetics
It is known that the compound is extensively metabolized, with a hepatic extraction ratio of 080 . The metabolism of the compound is catalyzed by various cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes .
Result of Action
The compound’s action on the 5-HT2A receptor results in various molecular and cellular effects. These effects include visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, excited delirium, and sympathomimetic signs such as mydriasis, tachycardia, hypertension, hyperthermia, and diaphoresis . In severe cases, it can lead to rhabdomyolysis, disseminated intravascular coagulation, hypoglycemia, metabolic acidosis, and multiorgan failure .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors These factors can include the presence of other substances, the user’s physiological state, and the method of administration.
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-16-23(25(28)27-21-15-18(29-2)13-14-22(21)30-3)19-11-7-8-12-20(19)26-24(16)17-9-5-4-6-10-17/h4-15H,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLPZASGAOAIIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362323 |
Source


|
| Record name | ST50919609 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-3-methyl-2-phenylquinoline-4-carboxamide | |
CAS RN |
6098-07-3 |
Source


|
| Record name | ST50919609 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-phenylethyl)-3-piperidinyl]-2-furamide](/img/structure/B6004158.png)

![3-{1-[(2-phenylethyl)amino]ethylidene}-2,4(3H,5H)-furandione](/img/structure/B6004160.png)
![5-amino-3-[(2-phenoxyethyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B6004161.png)
![N-(2,4-difluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6004176.png)

![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6004178.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6004185.png)
![4-tert-butylcyclohexyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B6004191.png)
![N-(3-chloro-2-methylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B6004206.png)
![2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B6004211.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-cyclohexylurea](/img/structure/B6004222.png)
![3-[(4-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)methyl]pyridine](/img/structure/B6004228.png)